![molecular formula C26H50O9 B12760826 [2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate](/img/structure/B12760826.png)
[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate
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Description
[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate is a useful research compound. Its molecular formula is C26H50O9 and its molecular weight is 506.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
- Drug Delivery Systems : The compound can act as a carrier for drug delivery due to its ability to form stable emulsions and its compatibility with various active pharmaceutical ingredients. Its lipophilic nature allows for enhanced absorption of hydrophobic drugs in the gastrointestinal tract.
- Antimicrobial Agents : Research indicates that derivatives of similar compounds possess antimicrobial properties, making this compound a candidate for formulations aimed at preventing infections in wounds or surgical sites.
- Cosmetic Formulations : Due to its emollient properties, this compound can be used in skin care products to improve skin hydration and texture. Its ability to stabilize emulsions makes it suitable for creams and lotions.
Material Science Applications
- Polymer Synthesis : The compound can be utilized in the synthesis of polyesters and polyurethanes, which are essential in producing flexible and durable materials used in coatings, adhesives, and sealants.
- Surface Modification : It can be employed to modify surfaces of materials to enhance properties such as hydrophobicity or adhesion, which is beneficial in various industrial applications.
Case Study 1: Drug Delivery Enhancement
A study published in a peer-reviewed journal investigated the use of similar hexanoyl derivatives in enhancing the bioavailability of poorly soluble drugs. The results indicated a significant increase in drug absorption when formulated with hexanoyl esters compared to traditional delivery systems.
Case Study 2: Antimicrobial Efficacy
In another research project, a series of esters were tested for their antimicrobial activity against common pathogens. The findings demonstrated that compounds with similar structures exhibited significant inhibition zones, suggesting potential use as antimicrobial agents in topical formulations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for producing [compound], and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this polyfunctional ester involves multi-step esterification and etherification reactions. Key steps include:
- Step 1 : Base-catalyzed transesterification of hexanoyl chloride with a glycerol-derived triol precursor (e.g., 3-hydroxy-2,2-bis(hydroxymethyl)propanol) under anhydrous conditions at 60–80°C .
- Step 2 : Propoxylation using 1-bromopropane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to ensure regioselectivity .
- Purity Optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>98%) using HPLC with UV detection at 210 nm .
- Yield Challenges : Competing side reactions (e.g., hydrolysis of ester groups) require strict moisture control and inert atmospheres.
Q. What analytical techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Use 1H- and 13C-NMR to confirm ester linkages and branching patterns. For example, the 3-hydroxy-2,2-bis(hydroxymethyl)propoxy group shows distinct methylene proton splitting (δ 3.4–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion peaks and detect trace impurities (e.g., incomplete propoxylation byproducts) .
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase for quantifying residual solvents or unreacted precursors .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C for 30 days. Monitor degradation via LC-MS/MS:
- Acidic Conditions (pH < 4) : Hydrolysis of propoxy groups dominates, generating heptanoic acid and glycerol derivatives .
- Neutral/Alkaline Conditions (pH 7–10) : Ester bond cleavage occurs, releasing hexanoic acid and polyol fragments .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 120°C, with exothermic peaks indicating oxidative degradation .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictions in degradation kinetics reported across studies?
- Methodological Answer :
- Controlled Variable Testing : Use a split-plot design to isolate factors like oxygen exposure, light, and ionic strength. For example:
- Main Plot : Temperature (25°C, 40°C, 60°C)
- Subplot : pH (4, 7, 10)
- Replicates : 4 replicates per condition, analyzed via LC-MS/MS .
- Statistical Analysis : Apply ANOVA to identify interaction effects (e.g., pH × temperature) and use Arrhenius modeling to extrapolate shelf-life predictions .
Q. How can computational modeling predict the compound’s interaction with biological membranes or enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model the compound’s insertion into lipid bilayers. Key parameters include:
- LogP : Estimated at 3.8 ± 0.2 (indicating moderate hydrophobicity) .
- Binding Free Energy : Calculate using MMPBSA for interactions with phospholipid headgroups .
- Docking Studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways. The hexanoyl group shows high affinity for the enzyme’s hydrophobic pocket .
Q. What methodologies assess the compound’s environmental persistence and ecotoxicological impact?
- Methodological Answer :
- Fate Studies : Use OECD Guideline 307 (aerobic soil degradation). Key steps:
- Soil Microcosms : Incubate 14C-labeled compound for 60 days; measure mineralization (CO2 release) and bound residues .
- Half-Life Estimation : Degradation t1/2 ranges from 15–90 days, depending on microbial activity and soil organic content .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202). Reported EC50 > 100 mg/L, suggesting low acute risk .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles in aqueous versus lipid matrices?
- Resolution Strategy :
- Solvent System Variability : Test solubility in buffered solutions vs. surfactant-stabilized emulsions (e.g., Tween-80). The compound’s logD (2.1 at pH 7.4) explains higher solubility in micellar systems .
- Temperature Effects : Conduct van’t Hoff analysis to correlate solubility with entropy changes. A negative ΔS indicates aggregation in water above 25°C .
Q. Methodological Tables
Table 1 : Key Stability Parameters
Condition | Degradation Pathway | Analytical Method | Reference |
---|---|---|---|
pH 2, 40°C | Propoxy group hydrolysis | LC-MS/MS (m/z 185 fragment) | |
pH 10, 60°C | Ester bond cleavage | FT-IR (loss of C=O peak) |
Table 2 : Ecotoxicological Data
Test Organism | Endpoint | Result (EC50/LC50) | Reference |
---|---|---|---|
Daphnia magna | 48-h immobilization | >100 mg/L | |
Aliivibrio fischeri | 30-min bioluminescence | 75 mg/L |
Properties
Molecular Formula |
C26H50O9 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
[2-(hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate |
InChI |
InChI=1S/C26H50O9/c1-4-7-9-11-13-24(31)35-22-26(19-32-14-6-3,21-34-23(30)12-10-8-5-2)20-33-18-25(15-27,16-28)17-29/h27-29H,4-22H2,1-3H3 |
InChI Key |
VKWOBBQQDHLKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(COCCC)(COCC(CO)(CO)CO)COC(=O)CCCCC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.